molecular formula C7H8ClF2N3 B2453151 4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride CAS No. 1803597-06-9

4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride

Cat. No.: B2453151
CAS No.: 1803597-06-9
M. Wt: 207.61
InChI Key: MOAWBECMGSSDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H8ClF2N3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of amino, difluorobenzene, and carboximidamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-amino-3,5-difluorobenzonitrile with ammonia under specific conditions to form the carboximidamide group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and difluorobenzene groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride
  • 4-Amino-3,5-difluorobenzonitrile
  • 4-Amino-3,5-difluorobenzene-1-carboxamide

Uniqueness

4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride is a chemical compound with significant potential in biological research and therapeutic applications. This compound is characterized by its unique molecular structure, which includes an amino group, two fluorine atoms on a benzene ring, and a carboximidamide functional group. Its molecular formula is C7_7H8_8ClF2_2N3_3, and it has a molar mass of approximately 192.59 g/mol. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Research indicates that it may act as an inhibitor or modulator of specific proteins involved in disease processes, particularly in cancer and microbial infections.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting growth factor receptors. The compound's fluorinated structure enhances its stability and bioavailability, making it a candidate for further development as an anticancer agent.

Case Studies

  • Inhibition of Enzymatic Activity : A study evaluated the inhibitory effects of various compounds on aminopeptidases, including the target enzyme ERAP1. The study found that derivatives similar to this compound showed IC50_{50} values below 10 µM, indicating potent inhibition (source: PMC8218592) .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antimicrobial agents, suggesting it could serve as a novel antimicrobial agent (source: Benchchem) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
3-Amino-4-fluorobenzoic acidAmino group on a fluorinated benzene ringPrimarily used in dye synthesis
2-Amino-3,5-difluorobenzoic acidDifluorinated benzene with an amino groupExhibits different biological activity
4-Amino-benzenesulfonamideSulfonamide functional group instead of imidamideKnown for antibacterial properties

The unique combination of difluorobenzene structure and carboximidamide functionality in this compound distinguishes it from other compounds in terms of its potential applications and biological activities (source: Smolecule) .

Properties

IUPAC Name

4-amino-3,5-difluorobenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3.ClH/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2H,10H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAWBECMGSSDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.